molecular formula C21H40O3 B586962 Glycidyl Stearate-d35 CAS No. 1246820-60-9

Glycidyl Stearate-d35

Cat. No.: B586962
CAS No.: 1246820-60-9
M. Wt: 375.762
InChI Key: OUQGOXCIUOCDNN-KNAXIHRDSA-N
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Description

Glycidyl Stearate-d35 is a medicinal compound known for its role as a kinase inhibitor, which is a type of protein involved in cell signaling pathways. This compound has shown potential as an anticancer agent by inducing apoptosis, or programmed cell death, in tumor cells . It is an analog of a Chinese herbal medicine and has been found in human urine after ingestion .

Preparation Methods

The synthesis of Glycidyl Stearate-d35 involves the esterification of stearic acid-d35 with glycidol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous monitoring of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Glycidyl Stearate-d35 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to enhance reaction rates and selectivity. Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .

Scientific Research Applications

Glycidyl Stearate-d35 has a wide range of scientific research applications:

Mechanism of Action

Glycidyl Stearate-d35 exerts its effects primarily through the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling processes that promote cell growth and survival, leading to apoptosis in tumor cells . This mechanism makes it a valuable tool for studying cellular signaling and developing new cancer treatments.

Comparison with Similar Compounds

Glycidyl Stearate-d35 is unique due to its deuterium-labeled structure, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and chemical properties, highlighting the unique aspects of this compound.

Properties

CAS No.

1246820-60-9

Molecular Formula

C21H40O3

Molecular Weight

375.762

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

OUQGOXCIUOCDNN-KNAXIHRDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid-d35 2-Oxiranylmethyl Ester;  Stearic Acid-d35 2,3-Epoxypropyl Ester;  Glycidyl Octadecanoate-d35;  NSC 404228-d35;  Stearic Acid-d35 Glycidyl Ester; 

Origin of Product

United States

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